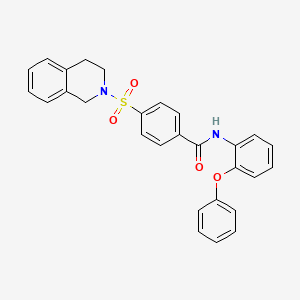

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dihydroisoquinoline ring system, a sulfonamide group, and a benzamide moiety, making it an interesting molecule for chemical research and pharmaceutical development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates.

Formation of Dihydroisoquinoline Intermediate:

Reactants: 2-nitrobenzaldehyde and ethyl acetoacetate.

Reaction Conditions: Catalytic hydrogenation to yield the dihydroisoquinoline intermediate.

Sulfonylation:

Reactants: Dihydroisoquinoline intermediate and sulfonyl chloride.

Reaction Conditions: Basic medium (e.g., pyridine) to facilitate the sulfonylation reaction, forming the sulfonyl derivative.

Coupling with Benzamide:

Reactants: Sulfonyl derivative and 2-phenoxybenzoic acid.

Reaction Conditions: Coupling agents (e.g., EDC, HOBt) in an organic solvent to yield the final compound.

Industrial Production Methods

While the detailed industrial production methods may vary, they generally involve scaling up the laboratory synthetic routes with appropriate modifications to ensure yield, purity, and cost-effectiveness. Optimization of reaction conditions, choice of solvents, and purification methods are key considerations in the industrial synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation:

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Mild to moderate temperatures.

Products: Oxidized derivatives at the isoquinoline ring.

Reduction:

Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Conditions: Low temperatures.

Products: Reduced forms of the sulfonyl and amide groups.

Substitution:

Reagents: Halogenating agents, nucleophiles.

Conditions: Room temperature to reflux.

Products: Substituted products at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Use of strong oxidizing agents like potassium permanganate.

Reduction: Employment of lithium aluminum hydride for effective reduction.

Substitution: Utilization of halogenating agents to introduce halogen atoms.

Major Products

Oxidized products: at the isoquinoline ring.

Reduced derivatives: of the sulfonyl and amide groups.

Substituted compounds: at the benzamide moiety.

Aplicaciones Científicas De Investigación

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide has several scientific research applications:

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonyl group.

Receptor Binding Studies: Investigated for binding affinity to various biological receptors.

Medicine:

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Therapeutic Agent: Potential application in the treatment of specific diseases.

Industry:

Material Science: Used in the development of advanced materials.

Chemical Manufacturing: Intermediate in the production of other industrial chemicals.

Mecanismo De Acción

Molecular Targets and Pathways

Enzyme Inhibition: The sulfonyl group may act as a competitive inhibitor, binding to the active site of enzymes.

Receptor Interaction: The benzamide moiety can interact with specific receptors, modulating their activity.

Pathway Modulation: The compound can influence biochemical pathways by altering enzyme activities and receptor signaling.

Comparación Con Compuestos Similares

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide can be compared with other compounds such as:

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide:

Similarity: Shares the core structure but lacks the phenoxy group.

Uniqueness: More targeted enzyme inhibition.

N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide:

Similarity: Contains the benzamide and phenoxyphenyl groups.

Uniqueness: Different reactivity and binding properties.

4-(Sulfonyl)-N-phenylbenzamide:

Similarity: Basic sulfonamide and benzamide structure.

Uniqueness: Less complex structure, different biological activity.

List of Similar Compounds

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide

4-(Sulfonyl)-N-phenylbenzamide

Actividad Biológica

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound features a sulfonamide group linked to a dihydroisoquinoline moiety and a phenoxyphenyl benzamide structure, contributing to its diverse biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrases and various kinases, which are critical in cancer progression and inflammation.

- Cellular Signaling Modulation : The dihydroisoquinoline structure may influence signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a study highlighted the compound's ability to inhibit the activity of aldo-keto reductase AKR1C3, which plays a role in steroid metabolism and is implicated in breast and prostate cancers .

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | This compound | Inhibits AKR1C3 | |

| 2 | Analogous sulfonamides | Induces apoptosis in cancer cells |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Dihydroisoquinolines have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This attribute suggests a potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Studies

- Case Study on Antitumor Efficacy :

- Neuroprotection in Animal Models :

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4S/c31-28(29-26-12-6-7-13-27(26)34-24-10-2-1-3-11-24)22-14-16-25(17-15-22)35(32,33)30-19-18-21-8-4-5-9-23(21)20-30/h1-17H,18-20H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBULISSMFCOGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.